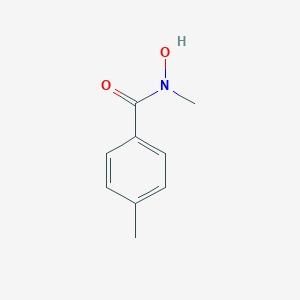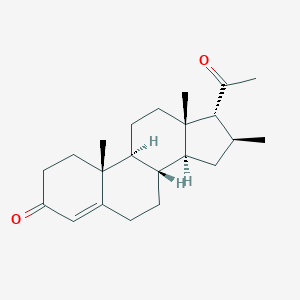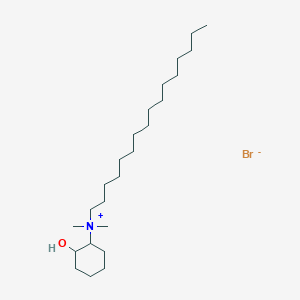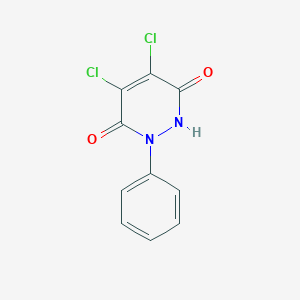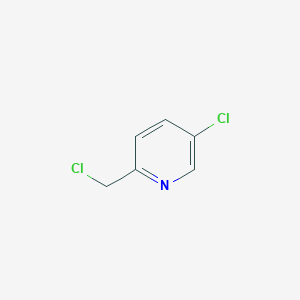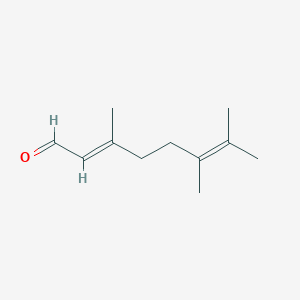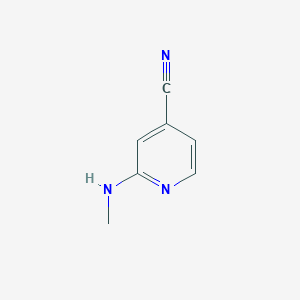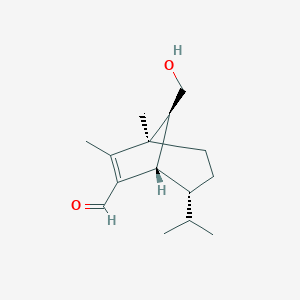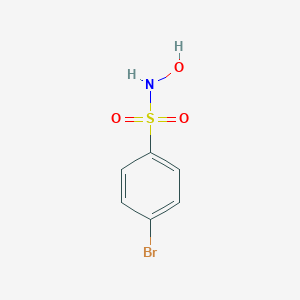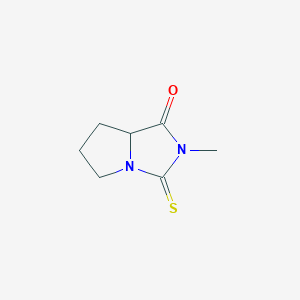
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione
Übersicht
Beschreibung
The compound (5S)-5-methyl-5-phenylimidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, which is also known as hydantoin. Hydantoins are a class of compounds with various physiological activities and are often used in pharmaceutical preparations. The specific structure and properties of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione are not directly discussed in the provided papers, but related compounds have been synthesized and studied for their potential biological activities.
Synthesis Analysis
The synthesis of related compounds has been reported, such as the preparation of 5-[4-(2-methyl-2-phenylpropoxy)benzyl]thiazolidine-2,4-dione (AL-321) and its evaluation for hypoglycemic and hypolipidemic activities . Another related compound, 5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, was synthesized via condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde . These methods suggest that similar synthetic strategies could be applied to synthesize (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.
Molecular Structure Analysis
The molecular structure of hydantoin derivatives has been studied using various spectroscopic techniques. For instance, 1-methyl-5,5-diphenylimidazolidine-2,4-dione was examined using ab-initio computational modeling and spectrophotometric techniques, revealing that the molecules dimerize via hydrogen bonding and that the two phenyl rings are not coplanar . Similarly, the structure of the Z isomer of 5-[(4-methoxyphenyl)methylene]imidazolidine-2,4-dione was determined to be planar except for the methoxy group's H atoms . These studies provide insights into the molecular geometry that could be relevant for (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.
Chemical Reactions Analysis
The chemical reactivity of hydantoin derivatives can be inferred from the studies on similar compounds. The presence of the imidazolidine-2,4-dione ring is essential for the biological activities of these compounds, as seen in the synthesis of AL-321 . The reactivity of the hydantoin ring is often exploited in the synthesis of various derivatives, which can lead to different biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydantoin derivatives are closely related to their molecular structure. For example, the high HOMO-LUMO energy gap of 5.9 eV in 1-methyl-5,5-diphenylimidazolidine-2,4-dione suggests good thermodynamic stability, which could be an important factor in the impurity profile during drug manufacturing . Intermolecular hydrogen bonding plays a significant role in the stability and biological activity of these compounds, as evidenced by the dimerization of molecules in the computational study .
Wissenschaftliche Forschungsanwendungen
Chemical and Biological Properties
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione belongs to the hydantoin family, a non-aromatic five-membered heterocycle, known as imidazolidine-2,4-dione. It is considered a valuable scaffold in medicinal chemistry due to its various biological and pharmacological activities in therapeutic and agrochemical applications. It plays a significant role in the chemical or enzymatic synthesis of important non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, used for the production of hydantoin, is emphasized for its efficiency in synthesizing important natural products and new organic compounds applicable as potential therapeutics (Shaikh et al., 2023).
Structural and Mechanistic Insights
The scaffold of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione, and its analogs like 2,4-thiazolidinedione (TZD), have been extensively explored for discovering novel molecules with a target-specific approach to treat or manage various ailments. In particular, TZDs as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors have been focused on for their potential in treating insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). The review details amendments in the structural framework of the TZD scaffold to optimize/design potent PTP 1B inhibitors. An isosteric analogue of TZD, substituted with specific groups, showed significant PTP inhibitory activity, highlighting the essential Z-configuration in the structural framework for designing bi-dentate ligands with optimum activity (Verma et al., 2019).
Pharmacological Applications and Synthesis
The 2,4-thiazolidinedione (2,4-TZD) nucleus, a common structural component of (5S)-5-methyl-5-phenylimidazolidine-2,4-dione, is known for its broad pharmacological activities and has drawn attention due to its novel mode of action, low cost, and ease of synthesis. Various TZD derivatives have been developed as antimicrobial, anticancer, and antidiabetic agents. The review also covers different synthetic methodologies for the 2,4-TZD core and discusses the importance of substitutions at specific positions and the mechanisms of action and structure–activity relationships (Singh et al., 2022).
Synthetic and Catalytic Applications
The synthesis of 1,3-thiazolidin-4-one and its functionalized analogues, such as 1,3-thiazolidine-2,4-diones, is historically significant and continues to be of interest for their pharmacological importance. These compounds are found in commercial pharmaceuticals, and studies indicate a promising future in medicinal chemistry for activities against different diseases. The review focuses on different synthetic methodologies, including green chemistry, for obtaining these compounds and discusses their structure, stability, and the great biological potential of the 1,3-thiazolidin-4-one nucleus (Santos et al., 2018).
Safety And Hazards
The safety information for “(5S)-5-methyl-5-phenylimidazolidine-2,4-dione” indicates that it may be harmful if swallowed and causes serious eye irritation . Precautionary measures include washing hands and skin thoroughly after handling, not eating or drinking while using this product, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Eigenschaften
IUPAC Name |
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGWGQUYLVSFND-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028320 | |
| Record name | (5S)-5-Methyl-5-phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-methyl-5-phenylimidazolidine-2,4-dione | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

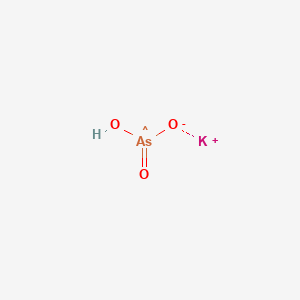
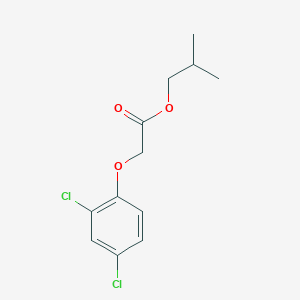
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
